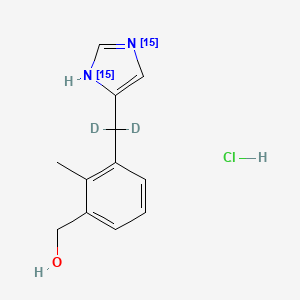

3-Hydroxy Detomidine-15N2,d2 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a biochemical compound used primarily in proteomics research. It is a labeled analogue of 3-Hydroxy Detomidine Hydrochloride, which is a metabolite of Detomidine. Detomidine is an α2-adrenergic agonist used as a sedative in veterinary medicine, particularly for large animals like horses .

Preparation Methods

The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves the incorporation of isotopic labels (^15N and deuterium) into the Detomidine molecule. The synthetic route typically includes the following steps:

Synthesis of the imidazole ring: The imidazole ring is synthesized using a series of reactions involving nitration, reduction, and cyclization.

Incorporation of isotopic labels: The ^15N and deuterium labels are introduced during the synthesis of the imidazole ring or during subsequent steps.

Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility

Chemical Reactions Analysis

3-Hydroxy Detomidine-15N2,d2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Detomidine metabolites.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Detomidine.

Medicine: Utilized in research on the pharmacological effects of Detomidine and its metabolites, particularly in veterinary medicine.

Industry: Applied in the development of new veterinary sedatives and anesthetics .

Mechanism of Action

3-Hydroxy Detomidine-15N2,d2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation, analgesia, and muscle relaxation. The molecular targets include α2-adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

3-Hydroxy Detomidine-15N2,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:

3-Hydroxy Detomidine Hydrochloride: The non-labeled analogue used in similar research applications.

Detomidine Hydrochloride: The parent compound used as a sedative in veterinary medicine.

Medetomidine: Another α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

242.71 g/mol |

IUPAC Name |

[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1; |

InChI Key |

JHQUAWVVRURKMP-WKHLXQDESA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl |

Canonical SMILES |

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.